molecular formula C5H5BrOS B151471 (3-Bromothiophen-2-YL)methanol CAS No. 70260-17-2

(3-Bromothiophen-2-YL)methanol

Cat. No.: B151471
CAS No.: 70260-17-2
M. Wt: 193.06 g/mol
InChI Key: IXULCOYQSDIBFO-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-YL)methanol is an organic compound with the molecular formula C5H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position of the thiophene ring.

Scientific Research Applications

(3-Bromothiophen-2-YL)methanol has several applications in scientific research:

Safety and Hazards

“(3-Bromothiophen-2-YL)methanol” is classified under the GHS07 hazard class. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromothiophen-2-YL)methanol can be synthesized through several methods. One common approach involves the reduction of 3-bromo-2-thiophenecarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions for several hours to ensure complete reduction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reduction of 3-bromo-2-thiophenecarboxylic acid can be achieved using catalytic hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers the advantage of being more environmentally friendly and easier to scale up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3-Bromothiophen-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products:

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-YL)methanol is primarily related to its ability to undergo various chemical reactions. The presence of the bromine atom and the hydroxymethyl group allows the compound to participate in nucleophilic substitution and oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to its observed biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: (3-Bromothiophen-2-YL)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiophene ring. This combination of functional groups allows the compound to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Properties

IUPAC Name

(3-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXULCOYQSDIBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499805
Record name (3-Bromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70260-17-2
Record name 3-Bromo-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70260-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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